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molecular formula C16H14N2O2S B8726310 N-(2-methylquinolin-8-yl)benzenesulfonamide

N-(2-methylquinolin-8-yl)benzenesulfonamide

Cat. No. B8726310
M. Wt: 298.4 g/mol
InChI Key: IXWWCFNPCYOVOT-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In the similar fashion using route 14 general procedure 27, 2-methyl-8-aminoquinoline (Intermediate 22) (200 mg, 1.2 mmol), benzenesulfonyl chloride (230 mg, 1.2 mmol) and DMAP (cat.) gave the title compound (150 mg, 43%) after purification by column chromatography with DCM as the eluent.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH2:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C1C=CN=CC=1)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([NH:12][S:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)(=[O:21])=[O:20])[CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)N
Step Three
Name
Quantity
230 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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